(E)-But-2-EN-2-ylboronic acid
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Overview
Description
Synthesis Analysis
The synthesis of (E)-But-2-EN-2-ylboronic acid derivatives involves enantioselective and diastereoselective methodologies. One approach described involves the use of chiral allylic alcohol β-carbanion equivalents for the enantioselective synthesis of 2-butene-1,4-diols from aldehydes through reactions with chiral allylboronates, followed by epoxidation and acid-catalyzed rearrangement (Roush & Grover, 1992).
Molecular Structure Analysis
The molecular structure of (E)-But-2-EN-2-ylboronic acid plays a pivotal role in its reactivity and utility in organic synthesis. Its structure allows for the formation of stable complexes with transition metals, facilitating various cross-coupling reactions. The boronic acid group's ability to act as a Lewis acid or nucleophile under different conditions makes it a versatile reagent in organic synthesis.
Chemical Reactions and Properties
(E)-But-2-EN-2-ylboronic acid participates in a range of chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used for forming carbon-carbon bonds. The compound's ability to undergo selective dimerization reactions under catalyzed conditions to form (E)-configured vinylallenes showcases its utility in synthesizing complex organic frameworks (Bassetti et al., 2007).
Physical Properties Analysis
The physical properties of (E)-But-2-EN-2-ylboronic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical reactions. While specific data on these properties were not directly found in the literature, the general behavior of boronic acids suggests that they are relatively stable under dry conditions but can form boronic esters in the presence of diols, which may affect their reactivity and handling.
Chemical Properties Analysis
The chemical properties of (E)-But-2-EN-2-ylboronic acid, including its acidity, reactivity towards nucleophiles, and propensity to form boronate complexes, underpin its wide application in organic synthesis. Its reactivity pattern allows for the facile functionalization of organic molecules, providing a pathway to a variety of chemical structures. The compound's ability to act as a Lewis acid catalyst in the dehydrative amide condensation of α-hydroxycarboxylic acids illustrates its potential as a catalytic agent in organic transformations (Yamashita, Sakakura, & Ishihara, 2013).
Scientific Research Applications
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Sensing Applications
- Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
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Biological Labelling
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Separation Technologies
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Development of Therapeutics
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Material Science
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Synthetic Receptors
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Drug Delivery Systems
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Enzyme Inhibition
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Cell Delivery Systems
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Glycobiology
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Protein Manipulation
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Electrophoresis of Glycated Molecules
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(E)-but-2-en-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHEPSOPWJNJB-ARJAWSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=CC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C(=C\C)/C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-But-2-EN-2-ylboronic acid |
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